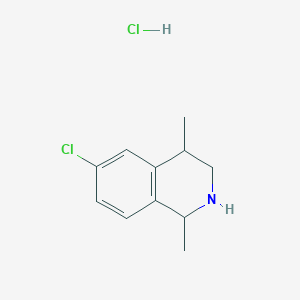
6-Chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 1st and 4th positions on the tetrahydroisoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can be achieved through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones . This method typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance the reaction efficiency and yield. Additionally, the use of catalysts such as palladium or nickel can further improve the reaction rates and selectivity.
化学反应分析
Types of Reactions
6-Chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:
Reduction: It can be hydrogenated to form decahydroisoquinoline.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide are commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding nitrone.
Reduction: Formation of decahydroisoquinoline.
Substitution: Formation of various substituted tetrahydroisoquinolines depending on the nucleophile used.
科学研究应用
6-Chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has diverse applications in scientific research:
作用机制
The mechanism of action of 6-Chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form salts with strong acids and participate in various biochemical reactions . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor interactions, which are crucial in biological systems.
相似化合物的比较
Similar Compounds
Uniqueness
6-Chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
属性
CAS 编号 |
87870-07-3 |
|---|---|
分子式 |
C11H15Cl2N |
分子量 |
232.15 g/mol |
IUPAC 名称 |
6-chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c1-7-6-13-8(2)10-4-3-9(12)5-11(7)10;/h3-5,7-8,13H,6H2,1-2H3;1H |
InChI 键 |
HYCVCMRIYJHSPD-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC(C2=C1C=C(C=C2)Cl)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


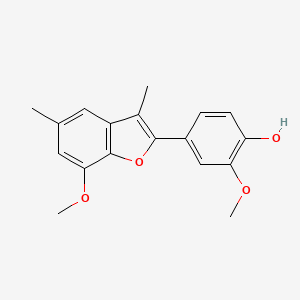
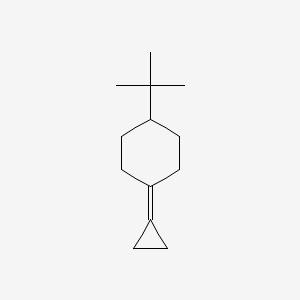
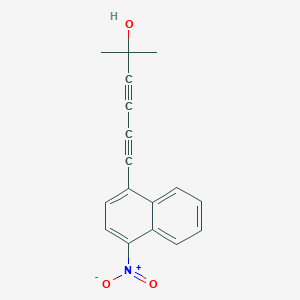
![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)
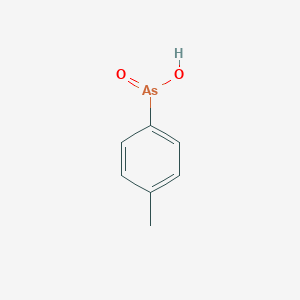
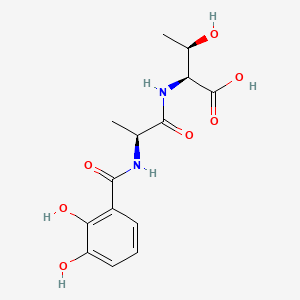
![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)

![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)

![Bicyclo[2.2.2]oct-2-ene, 2-bromo-](/img/structure/B14394251.png)
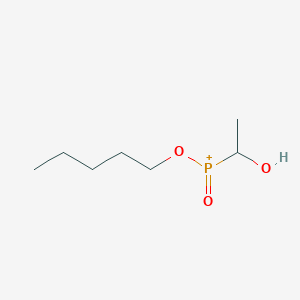
![Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite](/img/structure/B14394260.png)
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)
